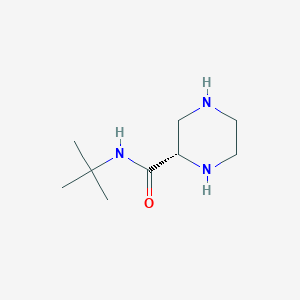

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide

Katalognummer B069055

Molekulargewicht: 185.27 g/mol

InChI-Schlüssel: OEZDMLLCIUSINT-ZETCQYMHSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05698697

Procedure details

In a reaction vessel were charged 343 g of water and 389 g (5.25 moles) of tert-butyl alcohol and then 219.5 g (1.05 moles) of 2-cyanopiperazine sulfate was dissolved in the mixture with stirring while keeping the temperature below 25° C. Then, while keeping the temperature at 25° C., to the solution was added dropwise 1372 g (8.4 moles) of an aqueous 80% sulfuric acid solution and further, the temperature of the mixture was kept at 40° C. for 3 hours to complete the reaction. Then, after cooling the reaction liquid to 25° C., 2700 g of tetrahydrofuran was added to the reaction liquid and the mixture was kept at a temperature of 0° C. for 3 hours. Precipitates were collected by filtration, dried, 241 g of the precipitates thus obtained was dissolved in 480 g of water and the solution was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 13. The solution was extracted thrice with one liter of chloroform, the extracts were combined with one another and chloroform was removed from the mixed extract under reduced pressure to provide 142 g (yield 73%) of N-tert-butyl-2-piperazine carboxamide.

Name

2-cyanopiperazine sulfate

Quantity

219.5 g

Type

reactant

Reaction Step One

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)([CH3:4])([CH3:3])[CH3:2].S(O)(O)(=O)=O.[C:11]([CH:13]1[CH2:18][NH:17][CH2:16][CH2:15][NH:14]1)#[N:12].S(=O)(=O)(O)[OH:20].[OH-].[Na+]>O.O1CCCC1>[C:1]([NH:12][C:11]([CH:13]1[CH2:18][NH:17][CH2:16][CH2:15][NH:14]1)=[O:20])([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

2-cyanopiperazine sulfate

|

|

Quantity

|

219.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)O.C(#N)C1NCCNC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

480 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

389 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

|

Name

|

|

|

Quantity

|

343 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

2700 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid to 25° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was kept at a temperature of 0° C. for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

241 g of the precipitates thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution was extracted thrice with one liter of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed from the mixed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)NC(=O)C1NCCNC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 142 g | |

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05698697

Procedure details

In a reaction vessel were charged 343 g of water and 389 g (5.25 moles) of tert-butyl alcohol and then 219.5 g (1.05 moles) of 2-cyanopiperazine sulfate was dissolved in the mixture with stirring while keeping the temperature below 25° C. Then, while keeping the temperature at 25° C., to the solution was added dropwise 1372 g (8.4 moles) of an aqueous 80% sulfuric acid solution and further, the temperature of the mixture was kept at 40° C. for 3 hours to complete the reaction. Then, after cooling the reaction liquid to 25° C., 2700 g of tetrahydrofuran was added to the reaction liquid and the mixture was kept at a temperature of 0° C. for 3 hours. Precipitates were collected by filtration, dried, 241 g of the precipitates thus obtained was dissolved in 480 g of water and the solution was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 13. The solution was extracted thrice with one liter of chloroform, the extracts were combined with one another and chloroform was removed from the mixed extract under reduced pressure to provide 142 g (yield 73%) of N-tert-butyl-2-piperazine carboxamide.

Name

2-cyanopiperazine sulfate

Quantity

219.5 g

Type

reactant

Reaction Step One

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[C:1](O)([CH3:4])([CH3:3])[CH3:2].S(O)(O)(=O)=O.[C:11]([CH:13]1[CH2:18][NH:17][CH2:16][CH2:15][NH:14]1)#[N:12].S(=O)(=O)(O)[OH:20].[OH-].[Na+]>O.O1CCCC1>[C:1]([NH:12][C:11]([CH:13]1[CH2:18][NH:17][CH2:16][CH2:15][NH:14]1)=[O:20])([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

2-cyanopiperazine sulfate

|

|

Quantity

|

219.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)O.C(#N)C1NCCNC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

480 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

389 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

|

Name

|

|

|

Quantity

|

343 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

2700 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid to 25° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was kept at a temperature of 0° C. for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

241 g of the precipitates thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution was extracted thrice with one liter of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed from the mixed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)NC(=O)C1NCCNC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 142 g | |

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |